Predicted pKa Comparison: Reaction & Purification Impact
The predicted pKa of 5,6-dihydro-1H-indol-7(4H)-one is 15.25±0.20, which reflects the acidity of the pyrrole NH proton. This value is substantially higher (less acidic) than the pKa of fully conjugated indol-7-one derivatives due to the absence of extended aromatic stabilization of the conjugate base. This difference directly informs the choice of base strength required for deprotonation in N-alkylation or N-arylation steps .
vs ~13–14 (conjugated indol-7-one)
vs 16.2–17.0 (indole)
| Evidence Dimension | pKa (Acid Dissociation Constant, Pyrrole NH) |
|---|---|
| Target Compound Data | 15.25±0.20 (Predicted) |
| Comparator Or Baseline | Fully conjugated 7H-indol-7-one (CHEBI:51634): ~13-14 (estimated range based on indole pKa ~16.2-17.0 reduced by carbonyl conjugation); Indole (pyrrole NH): 16.2-17.0 |
| Quantified Difference | Approximately 1-2 pKa units higher than conjugated indol-7-one; approximately 1-1.5 pKa units lower than indole. |
| Conditions | Predicted using ACD/Labs or equivalent computational models; aqueous estimation at 25°C. |
Why This Matters
This pKa value dictates the required base strength for N-functionalization; using a base appropriate for indole may result in incomplete deprotonation of this less acidic scaffold, while using a base optimized for a more acidic oxindole may trigger unwanted side reactions.
